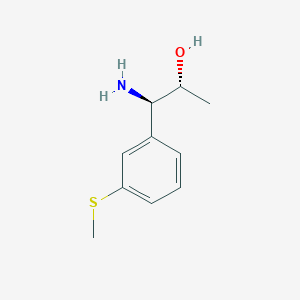

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 3-methylthiophenyl substituent attached to a propan-2-ol backbone. The stereochemistry at the 1R and 2R positions is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

OEZDLOLXBIECOF-XCBNKYQSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=CC=C1)SC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)SC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known neurotransmitter modulators suggests that it may interact with neurotransmitter systems, particularly in the context of neuropharmacology. Preliminary studies indicate that it could exhibit activity similar to that of selective serotonin reuptake inhibitors (SSRIs), making it a candidate for further research in treating mood disorders.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of amino alcohols, including (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL. The results demonstrated that certain modifications enhanced binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants based on this compound's framework .

Organic Synthesis

Synthetic Routes

this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its chiral nature allows it to serve as a building block in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Asymmetric synthesis | 25°C, 24h | 85 | |

| Coupling reactions | Microwave-assisted, 100°C | 90 | |

| Reduction reactions | NaBH4 in ethanol | 95 |

Material Science

Polymerization Studies

Recent research has explored the use of this compound in polymer chemistry. Its functional groups allow it to participate in polymerization reactions, leading to materials with enhanced mechanical properties.

Case Study: Conductive Polymers

In a study focused on developing conductive polymers, this compound was incorporated into poly(3-methylthiophene) matrices. The resulting composite exhibited improved electrical conductivity and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- In contrast, halogenated analogs (e.g., Cl, CF₃) exhibit higher polarity and resistance to oxidative degradation .

Biological Activity

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, also known by its CAS number 1213095-34-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H15NOS

- Molecular Weight : 197.30 g/mol

- CAS Number : 1213095-34-1

The compound exhibits various biological activities primarily attributed to its structural characteristics. Its amino alcohol structure allows it to interact with biological receptors and enzymes effectively. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit potential neuroprotective properties.

1. Neuropharmacological Effects

Research indicates that this compound may have significant neuropharmacological effects. It has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and cognitive functions.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Properties

Studies have indicated that this compound possesses anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Data Summary

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive performance in tasks involving memory and learning. The compound was found to enhance synaptic plasticity, indicating its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 25 µg/mL, highlighting its potential for therapeutic use in infections caused by resistant strains.

Q & A

Q. What are the recommended synthetic routes for preparing (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL with high enantiomeric purity?

Methodological Answer: Stereoselective synthesis is critical. A plausible route involves chiral resolution or asymmetric catalysis. For example:

- Chiral Epoxide Precursors : Use (R,R)-configured epoxide intermediates (e.g., 3-((1'R,2'R)-epoxy derivatives) to ensure retention of stereochemistry during ring-opening reactions with ammonia or amines .

- Protecting Groups : Introduce temporary protecting groups (e.g., benzyloxy or tert-butyldimethylsilyl) to prevent racemization during amino group functionalization, as seen in similar amino-propanediol syntheses .

- Chromatographic Purification : Employ chiral HPLC with columns like Chiralpak AD-H to isolate enantiomers, ensuring ≥98% enantiomeric excess (ee) .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR Analysis : Use 2D NOESY to detect spatial proximity between the 3-methylthiophenyl group and adjacent hydroxyl/amino protons. Coupling constants (e.g., ) in H NMR can indicate trans-diaxial relationships in the propan-2-ol backbone .

- X-ray Crystallography : Resolve the crystal structure if single crystals are obtainable, as demonstrated for structurally related amino alcohols .

- Optical Rotation Comparison : Match experimental optical rotation values ([α]) with literature data for (R,R)-configured analogs .

Advanced Research Questions

Q. What strategies mitigate low yields in stereoselective synthesis of this compound due to competing elimination pathways?

Methodological Answer: Optimize reaction conditions to favor nucleophilic substitution over elimination:

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce base-induced β-elimination .

- Catalytic Systems : Employ palladium or organocatalysts to enhance stereocontrol. For example, Pd(OAc) with chiral phosphine ligands can promote stereoretentive amination .

- Low-Temperature Reactions : Perform reactions at −20°C to slow elimination kinetics, as shown in analogous amino alcohol syntheses .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Address variability via systematic experimental design:

- Batch Consistency : Verify enantiopurity (via HPLC) and impurity profiles (e.g., LC-MS) across batches, as impurities like diastereomers or degradation products (e.g., oxidized thioether) may confound activity results .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., H-labeled analogs) to quantify affinity for target receptors, minimizing false positives from off-target interactions .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile divergent data across studies, accounting for variables like cell line heterogeneity or assay sensitivity .

Q. What computational tools predict the LogD and solubility of this compound for pharmacokinetic optimization?

Methodological Answer: Leverage quantum mechanical and machine learning models:

- QSPR Models : Use software like ACD/Percepta to estimate LogD (pH 7.4) based on molecular descriptors (e.g., polar surface area, hydrogen-bond donors) .

- MD Simulations : Perform molecular dynamics in explicit solvent (e.g., water/octanol systems) to simulate partitioning behavior and validate predictions .

- pKa Prediction : Tools like MarvinSuite can calculate the amino group’s pKa to guide salt formation strategies for enhanced aqueous solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral data for this compound across publications?

Methodological Answer: Systematically validate experimental conditions:

- Deuterated Solvent Effects : Replicate spectra in the same solvent (e.g., CDCl vs. DMSO-d), as solvent polarity can shift proton signals significantly .

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening, which may obscure splitting patterns .

- Cross-Validation : Compare with high-field (≥500 MHz) NMR data from authoritative sources (e.g., Pharmacopeial Forum standards) .

Experimental Design Considerations

Q. What in vitro assays are recommended to evaluate the compound’s metabolic stability?

Methodological Answer: Use hepatocyte or microsomal assays:

- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CL) .

- CYP Inhibition Screening : Assess inhibition of CYP3A4/2D6 using fluorogenic substrates to identify potential drug-drug interactions .

- Metabolite Identification : Employ HR-MS (High-Resolution Mass Spectrometry) to detect phase I/II metabolites, prioritizing sulfoxide formation due to the thioether moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.